2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
CAS No.: 43170-96-3
Cat. No.: VC2439484
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43170-96-3 |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 2-imidazo[1,2-a]pyridin-2-ylethanamine |
| Standard InChI | InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5,10H2 |
| Standard InChI Key | CSIVCTHRYRVJCI-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1)CCN |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)CCN |
Introduction
Chemical Properties and Structure
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine, also known as 2-imidazo[1,2-a]pyridin-2-yl-ethylamine, is characterized by its unique molecular structure featuring an imidazo[1,2-a]pyridine core with an ethanamine substituent at the 2-position. This compound exhibits specific physicochemical properties that contribute to its functionality in various research applications.
Table 1: Chemical and Physical Properties of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
| Property | Value |
|---|---|
| CAS Number | 43170-96-3 |
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.2 g/mol |
| SMILES Notation | C1=CC2=NC(=CN2C=C1)CCN |
| Topological Polar Surface Area (TPSA) | 43.32 |
| LogP | 0.8355 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
The compound's structure incorporates a nitrogen-rich heterocyclic system that enables it to interact with various biological targets. The moderate LogP value (0.8355) indicates a balanced lipophilicity profile, suggesting reasonable membrane permeability while maintaining adequate water solubility . These properties are crucial for the compound's potential pharmaceutical applications, allowing for effective biological distribution and target engagement.
Research Applications
The unique structural features of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine make it valuable across multiple research domains. Its versatility stems from the fused ring system and the amine functionality, which can participate in various chemical transformations and biological interactions.
Pharmaceutical Development
In pharmaceutical research, 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine has shown potential as a lead compound for developing neurological therapeutics. The compound's ability to interact with specific brain receptors makes it a promising candidate for neurological disorder treatments. The imidazo[1,2-a]pyridine scaffold has been widely explored in medicinal chemistry due to its favorable pharmacokinetic properties and versatile functionalization potential.
Compounds sharing the imidazo[1,2-a]pyridine core have demonstrated diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ethanamine substituent at position 2 provides additional opportunities for target interaction and can be further modified to optimize potency and selectivity.
Biochemical Research
In biochemical studies, 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine serves as a valuable tool for investigating enzyme activity and protein interactions. Its structural features allow it to function as a probe for studying various biological processes, providing insights into fundamental cellular mechanisms. The compound can be used to examine specific signaling pathways and molecular interactions relevant to disease states.
Researchers utilize this compound to explore structure-activity relationships and develop a deeper understanding of receptor binding dynamics. Its ability to interact with specific biological targets makes it useful for elucidating complex biochemical processes that may have implications for drug discovery.
Material Science Applications
Beyond biological applications, 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine is being investigated for its potential in material science. The compound has shown promise in the development of novel materials, particularly sensors and catalysts. The nitrogen-rich heterocyclic system can coordinate with metals and participate in various chemical transformations, making it valuable for creating functional materials.
The compound's ability to form stable complexes with transition metals has led to exploration of its use in catalytic systems. Additionally, its fluorescent properties make it potentially useful for developing sensing platforms for detecting specific analytes or environmental conditions.
Agricultural Chemistry
In agricultural research, 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine and related derivatives are being studied for potential applications in crop protection and yield improvement. The compound's biological activities may be harnessed to develop novel agrochemicals with improved efficacy and environmental profiles. Research in this area focuses on understanding structure-activity relationships to develop compounds with selective activity against agricultural pests while minimizing environmental impact.
Diagnostic Tools
The compound also shows promise in the development of diagnostic agents for early disease detection. Its properties make it suitable for incorporation into imaging agents that can target specific biological markers associated with disease states. This application leverages the compound's ability to be functionalized with various detection modalities while maintaining target specificity.
Synthesis Methods
Various synthetic routes have been developed for preparing imidazo[1,2-a]pyridines, including derivatives like 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine. These methodologies employ different catalysts and reaction conditions to achieve efficient and selective synthesis.
One notable approach uses environmentally benign catalysts such as molecular iodine, which offers high yields and ecological sustainability. The iodine-promoted reactions typically involve the condensation of 2-aminopyridine with appropriate ketones or aldehydes, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Other synthetic strategies include:
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Micellar media transformations with slight heating
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"On-water" procedures at room temperature under mild acidic conditions
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Mechanochemical methods using automated grindstone chemistry
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Microwave-assisted protocols for rapid synthesis
The mechanistic pathway for these syntheses often involves initial imine formation, followed by tautomerization, intramolecular cyclization, and oxidative aromatization. These reactions typically offer several practical advantages, including mild reaction conditions, short reaction times, and broad functional group tolerance .
Biological Activity
Neurological Applications
The potential of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine in addressing neurological disorders stems from its ability to interact with specific receptors in the brain. While the precise mechanisms remain under investigation, research suggests that the compound may modulate neurotransmitter systems relevant to conditions such as epilepsy, anxiety, and neurodegenerative disorders.
The imidazo[1,2-a]pyridine scaffold appears in several approved neurological drugs, highlighting the pharmacological relevance of this chemical class. The ethanamine substituent provides additional hydrogen bonding capabilities that may enhance target selectivity and binding affinity.
Anticancer Properties
Related imidazo[1,2-a]pyridines have demonstrated significant anticancer activities through multiple mechanisms. These compounds can inhibit critical pathways such as AKT/mTOR signaling and induce apoptosis in cancer cells . The anticancer effects observed with this class of compounds suggest potential applications in oncology research and drug development.
Studies have shown that imidazo[1,2-a]pyridine derivatives can target various molecular mechanisms involved in cancer progression, including:
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Inhibition of PI3K/Akt signaling pathways
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Effects on cyclin-dependent kinases (CDKs)
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Inhibition of tubulin polymerization
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Modulation of IGF-1R signaling
These multiple mechanisms of action make the imidazo[1,2-a]pyridine scaffold, including derivatives like 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine, particularly interesting for developing novel anticancer therapeutics that may overcome resistance mechanisms observed with current treatments.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine and related compounds is crucial for rational drug design and optimization. Research has shown that modifications to different positions of the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity and physicochemical properties.
Key SAR observations for this class of compounds include:
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The position and nature of substituents on the pyridine ring influence receptor binding and selectivity
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Modifications to the ethanamine side chain can affect solubility, metabolic stability, and target affinity
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Introduction of additional functional groups can enhance specific biological activities or improve pharmacokinetic properties
These SAR insights guide medicinal chemists in designing optimized derivatives with improved potency, selectivity, and drug-like properties. The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural modifications to address specific therapeutic needs.
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